molecular formula C3H9NO5S B15162443 2-Amino-1,3-dihydroxypropane-1-sulfonic acid CAS No. 182220-99-1

2-Amino-1,3-dihydroxypropane-1-sulfonic acid

Cat. No.: B15162443
CAS No.: 182220-99-1
M. Wt: 171.17 g/mol
InChI Key: OVYXGWQCPHZQAZ-UHFFFAOYSA-N
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Description

2-Amino-1,3-dihydroxypropane-1-sulfonic acid is a sulfonic acid derivative known for its unique chemical properties and applications. This compound is commonly found in marine environments and is produced by various marine organisms. It plays a significant role in osmoregulation, helping organisms adapt to changes in salinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-dihydroxypropane-1-sulfonic acid typically involves the reaction of glycerin ketals with ammonia or an amine. One common method starts with the preparation of 2-nitro-1,3-dihydroxypropane ketals, followed by their reduction to obtain the corresponding aminoketals, which are then hydrolyzed to produce the target compound .

Industrial Production Methods: Industrial production often employs reductive amination of dihydroxyacetone or the reduction of the sodium salt of 2-nitro-1,3-dihydroxypropane. These methods are scalable and provide high yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3-dihydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce various amino alcohols .

Scientific Research Applications

2-Amino-1,3-dihydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,3-dihydroxypropane-1-sulfonic acid involves its role in osmoregulation. It helps maintain the osmotic balance within cells by regulating the concentration of solutes. This is particularly important in marine organisms that experience fluctuations in salinity. The compound interacts with cellular pathways to modulate the uptake and release of ions, thereby stabilizing the internal environment .

Properties

CAS No.

182220-99-1

Molecular Formula

C3H9NO5S

Molecular Weight

171.17 g/mol

IUPAC Name

2-amino-1,3-dihydroxypropane-1-sulfonic acid

InChI

InChI=1S/C3H9NO5S/c4-2(1-5)3(6)10(7,8)9/h2-3,5-6H,1,4H2,(H,7,8,9)

InChI Key

OVYXGWQCPHZQAZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(O)S(=O)(=O)O)N)O

Origin of Product

United States

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